6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with carbon disulfide and an alkylating agent to form the intermediate, which is then cyclized with a suitable reagent to form the triazolothiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,5-Dimethylphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the propylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its mechanism of action, potency, and selectivity compared to similar compounds.
Properties
Molecular Formula |
C15H18N4S2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4S2/c1-4-5-20-9-13-16-17-15-19(13)18-14(21-15)12-7-10(2)6-11(3)8-12/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
JGHNALXNCUVGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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